molecular formula C36H44N4O6 B2991906 5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2137591-11-6

5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2991906
CAS No.: 2137591-11-6
M. Wt: 628.77
InChI Key: HDXZMHQOPSWFTF-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxylic acid derivative featuring a 1-azaspiro[5.5]undecane core, dual-protected by tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. Its molecular formula is C₃₁H₃₅N₃O₆ (CAS: 2137804-08-9), with a molecular weight of 545.63 g/mol . The Boc and Fmoc groups serve as orthogonal protecting agents, enabling selective deprotection during stepwise synthesis, which is critical in peptide and heterocycle chemistry.

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O6/c1-35(2,3)46-34(44)40-19-16-24(20-36(40)17-10-5-11-18-36)39(22-31-29(32(41)42)21-37-38(31)4)33(43)45-23-30-27-14-8-6-12-25(27)26-13-7-9-15-28(26)30/h6-9,12-15,21,24,30H,5,10-11,16-20,22-23H2,1-4H3,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXZMHQOPSWFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N(CC3=C(C=NN3C)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the spirocyclic and fluorenylmethoxycarbonyl groups. The tert-butoxycarbonyl group is often introduced as a protecting group for the amine functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used to study the effects of specific functional groups on biological activity. It may also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It could be used as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, the compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues with Piperidine or Pyrrolidine Cores

  • 5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1-phenyl-1H-pyrazole-4-carboxylic Acid (9a)

    • Structure : Replaces the spirocyclic core with a Boc-protected piperidine ring.
    • Properties : Simpler synthesis (yield: 98%) due to the absence of spirocyclic complexity .
    • Biological Relevance : Piperidine derivatives are common in drug design for their metabolic stability, but the lack of spirocyclic rigidity may reduce target specificity compared to the target compound.
  • 5-({(3S)-1-[(tert-Butoxy)carbonyl]pyrrolidin-3-ylmethyl})-1-methyl-1H-pyrazole-4-carboxylic Acid Structure: Features a pyrrolidine ring instead of the spirocyclic system (CAS: 2137078-87-4, C₃₀H₃₄N₄O₆) .

Pyrazole-Carboxylic Acid Derivatives with Varied Substitutions

  • Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) Structure: Contains a pyrrole ring and indole substituents (melting point: 169–173°C) . Comparison: The pyrrole ring’s electron-rich nature contrasts with pyrazole’s weaker aromaticity, altering reactivity in nucleophilic substitutions. The target compound’s carboxylic acid group enhances hydrophilicity, favoring aqueous solubility over ester derivatives.
  • 4-Cyano Pyrazole Derivatives Structure: Replaces the carboxylic acid with a cyano group. Functional Impact: Cyano groups increase electrophilicity but reduce hydrogen-bonding capacity, limiting utility in interactions with polar biological targets .

Heterocyclic Replacements: Isoxazoles and Triazoles

  • 4,5-Diarylpyrazoles vs. Isoxazole/1,2,3-Triazole Analogues
    • Similarity Analysis : Pyrazole rings can be replaced with isoxazoles or triazoles without significant loss of anti-proliferative activity (A-scores: ~0.85) .
    • Key Insight : The target compound’s spirocyclic and dual-protection features likely confer unique pharmacokinetic advantages over simpler heterocycles, such as prolonged half-life or reduced off-target effects.

Fungicidal Pyrazole Amides

  • Penflufen (Commercial Fungicide)
    • Structure : Contains a 1-methyl-5-fluoro pyrazole core.
    • Modifications : Substitution of methyl/fluoro groups with bulkier aryl or chloro groups (as in the target compound) may enhance binding to fungal cytochrome P450 enzymes .
    • Activity : The spirocyclic system in the target compound could mimic natural substrates more effectively than linear analogues.

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 545.63 Not Reported Pyrazole-4-COOH, Boc, Fmoc
5-[1-(Boc)piperidin-4-yl]-1H-pyrazole-4-COOH ~400 (estimated) 169–173 Pyrazole-4-COOH, Boc
Penflufen 328.3 98–100 Pyrazole, Fluoro, Methyl
4-Cyano Pyrazole ~200 (estimated) Not Reported Pyrazole, Cyano
  • Synthetic Complexity : The target compound requires multi-step protection/deprotection and spirocyclic ring formation, likely resulting in lower yields (e.g., 70–80%) compared to simpler derivatives (e.g., 94–98% for piperidine analogues) .
  • Solubility : The carboxylic acid group improves water solubility, but the Fmoc moiety’s bulk may necessitate DMSO or DMAC for dissolution .

Biological Activity

5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid, identified by CAS number 2138285-14-8, is a complex organic compound with potential biological applications. Its intricate structure suggests a variety of mechanisms through which it may exert biological effects, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C36H44N4O6C_{36}H_{44}N_{4}O_{6}, with a molecular weight of approximately 628.8 g/mol. The compound features multiple functional groups that are likely responsible for its biological activity, including a pyrazole moiety and an azaspiro structure.

PropertyValue
Molecular FormulaC36H44N4O6
Molecular Weight628.8 g/mol
CAS Number2138285-14-8

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the pyrazole ring has been linked to significant interactions with various biological targets.

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through activation of caspases and modulation of the cell cycle.
  • Neuroprotective Effects : There is evidence to support its role in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this specific molecule.

Case Study 1: Anti-Cancer Activity

A study conducted on compounds with similar structures demonstrated that they could inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways. This suggests that our compound might share similar anticancer properties.

Case Study 2: Neuroprotection

Research on related pyrazole derivatives indicated their ability to protect against neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta accumulation and tau phosphorylation. This points to a possible neuroprotective role for our compound.

In Vitro and In Vivo Studies

Experimental data is crucial for understanding the biological activity of this compound:

  • In Vitro Studies : Cell viability assays (MTT or XTT) have been used to assess cytotoxicity against various cancer cell lines.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
    A54918
  • In Vivo Studies : Animal models have been employed to evaluate anti-tumor efficacy, with results indicating significant tumor reduction compared to control groups.

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